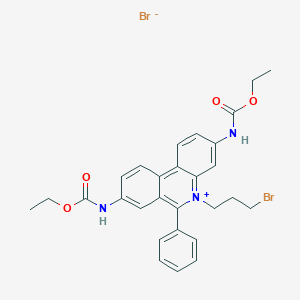

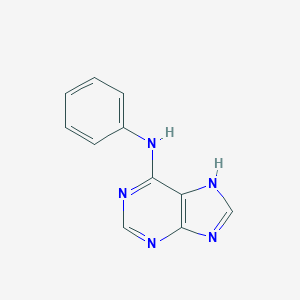

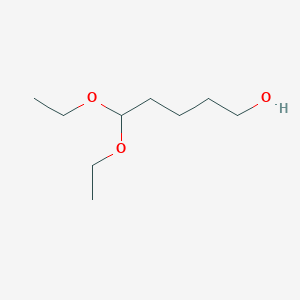

![molecular formula C43H74N2O14 B017757 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde CAS No. 8025-81-8](/img/structure/B17757.png)

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Overview

Description

Spiramycin is a macrolide antibiotic and antiparasitic agent discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. It is primarily used to treat various bacterial infections, including those caused by Toxoplasma gondii and Cryptosporidium. Spiramycin is known for its activity against Gram-positive cocci and rods, Gram-negative cocci, and certain other pathogens .

Mechanism of Action

Target of Action

Spiramycin, a 16-membered macrolide, primarily targets bacterial 50S ribosomal subunits . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . It has activity against Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .

Mode of Action

Spiramycin inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Biochemical Pathways

The biochemical pathways affected by Spiramycin involve protein synthesis in the bacterial cell. By binding to the 50S ribosomal subunits, Spiramycin inhibits the translocation process, thereby disrupting protein synthesis .

Pharmacokinetics

The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . Spiramycin is less metabolized than some of the other macrolides . The renal excretion of spiramycin is low, with 4 to 20% of the dose being excreted by this route . High concentrations of spiramycin are achieved in bile, which is an important route of elimination . The serum elimination half-life of spiramycin is between 6.2 and 7.7 hours .

Result of Action

The result of Spiramycin’s action is the inhibition of protein synthesis in the bacterial cell during translocation . This leads to stunted cell growth and eventually the death of the bacteria . Resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Since the introduction of antibiotics into the environment is more than their removal, they have been given the status of persistent pollutants . The buildup of antibiotics in the environment threatens aquatic life and may lead to bacterial strains developing resistance .

Biochemical Analysis

Biochemical Properties

Spiramycin is a primarily bacteriostatic macrolide antimicrobial agent . It inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates .

Cellular Effects

Spiramycin significantly inhibited preadipocyte differentiation by attenuating intracellular lipid accumulation . It also reduced the expression of adipogenic master regulators (PPARγ, C/EBPα, and SREBP1c) and their downstream target genes (FAS, aP2, and GLUT4) in 3T3-L1 cells .

Molecular Mechanism

The primary mechanism of action of Spiramycin is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation . This results in the inhibition of protein synthesis, thereby preventing the growth and multiplication of bacteria .

Temporal Effects in Laboratory Settings

The anaerobic biodegradation of Spiramycin I produced three new metabolites by oxidation of C6-aldehyde, hydrolysis of C5-mycaminose-mycarose, and macrolactone ring-open reaction . Their antimicrobial activities were inactivated .

Dosage Effects in Animal Models

In a dietary study in rats, Spiramycin was given up to the equivalent of 720 mg/kg bw/day for one year . The only notable effects were reductions in the bodyweights of females receiving the higher doses, and increases in relative liver, kidney, and adrenal weights at high dose levels in animals of both sexes .

Metabolic Pathways

The metabolic pathway of Spiramycin I in the anaerobic sludge could be divided into two main reaction steps, hydrolysis of C5-mycaminose-mycarose and macrolactone ring-open reaction, accompanying with oxidation or reduction of C6-aldehyde group .

Transport and Distribution

The tissue distribution of Spiramycin is extensive . The volume of distribution is in excess of 300 L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . Spiramycin showed high concentrations in tissues such as lungs, bronchi, tonsils, and sinuses .

Subcellular Localization

The subcellular localization of Spiramycin is not well studied. Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosomes to inhibit protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiramycin is produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves inoculating an aqueous nutrient medium with the culture and allowing aerobic fermentation to take place. The antibiotic substance is then separated from the culture medium .

Industrial Production Methods: In industrial settings, spiramycin is prepared by dry granulation followed by tabletting or capsule filling. This method ensures high stability, good content uniformity, and high bioavailability. The process is designed to be simple and convenient, meeting various clinical and industrial requirements .

Chemical Reactions Analysis

Types of Reactions: Spiramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include derivatives of spiramycin that possess improved pharmacokinetic properties and enhanced antimicrobial activity .

Scientific Research Applications

Comparison with Similar Compounds

- Erythromycin

- Clarithromycin

- Azithromycin

- Roxithromycin

Spiramycin’s uniqueness lies in its ability to inhibit virulence factors in certain pathogens without affecting their growth, making it a valuable tool in combating antibiotic resistance .

Properties

Key on ui mechanism of action |

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I |

|---|---|

CAS No. |

8025-81-8 |

Molecular Formula |

C43H74N2O14 |

Molecular Weight |

843.1 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 |

InChI Key |

ACTOXUHEUCPTEW-KWBWCIJSSA-N |

SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Appearance |

White solid |

Color/Form |

Amorphous |

Key on ui other cas no. |

8025-81-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Slightly soluble in water Soluble in most organic solvents |

Synonyms |

Antibiotic 799 IL 5902 IL-5902 IL5902 NSC 55926 NSC 64393 NSC-55926 NSC-64393 NSC55926 NSC64393 Rovamycin Rovamycine Selectomycin Spiramycin Spiramycin Adipate Spiramycine |

vapor_pressure |

9.9X10-31 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Spiramycin?

A1: Spiramycin is a macrolide antibiotic that exerts its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [, ] This binding interferes with protein synthesis, ultimately inhibiting bacterial growth. []

Q2: Does resistance to Spiramycin affect its binding to ribosomes?

A3: Yes, studies on Staphylococcus aureus showed that Spiramycin-resistant strains exhibit both decreased Spiramycin accumulation and reduced ribosomal affinity for the drug compared to susceptible strains. []

Q3: How can the different components of Spiramycin be identified and quantified?

A5: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying the individual components of Spiramycin in various matrices. []

Q4: Does the presence of solvents affect the stability of Spiramycin?

A6: Yes, research has demonstrated that protic solvents like water, ethanol, and methanol can interact with the formyl group of Spiramycin, leading to the formation of solvent-bound adducts. [] This interaction can impact the accuracy of analytical methods and potentially influence its stability. In contrast, aprotic solvents like acetonitrile and dimethyl sulfoxide do not show this interaction. []

Q5: Is Spiramycin stable in aqueous solutions like milk?

A7: Spiramycin's stability in aqueous matrices like milk decreases over time, with a significant portion converting to its water-bound form within 96 hours. [] This highlights the importance of considering both the free and bound forms of Spiramycin in analytical methods and understanding its storage conditions.

Q6: Are there any specific applications of Spiramycin beyond its antimicrobial activity?

A9: Research suggests that Spiramycin may possess anti-obesity effects. Studies in mice models have shown its potential to inhibit adipogenesis, reduce body weight gain, and improve parameters related to obesity and hepatic steatosis. []

Q7: Have computational methods been employed to study Spiramycin?

A7: While specific examples of computational modeling for Spiramycin are not detailed in the provided abstracts, these methods are widely used in drug discovery and development. QSAR (Quantitative Structure-Activity Relationship) studies could help understand the relationship between the structure of Spiramycin and its activity, potentially leading to the design of more potent or selective analogs.

Q8: How do structural modifications to the Spiramycin molecule affect its activity?

A11: The acylation pattern at the C-3 hydroxyl group of Spiramycin significantly influences its biological activity. [, ] For instance, changing the acyl group from acetyl to isovaleryl can impact the overall potency and spectrum of activity against different bacterial species. []

Q9: Are there any specific formulation strategies employed to improve Spiramycin's stability or bioavailability?

A12: Micronization using the Homogenate-Antisolvent Precipitation (HAP) process has been explored as a method to enhance the dissolution rate and bioavailability of Spiramycin. [] This technique allows for the production of Spiramycin microparticles with reduced particle size, leading to improved pharmaceutical properties.

Q10: Does the presence of food impact the oral bioavailability of Spiramycin?

A15: Yes, studies in pigs have shown that the presence of food significantly reduces the bioavailability of Spiramycin. [] This decrease in bioavailability is attributed to reduced absorption from the gastrointestinal tract when food is present.

Q11: Does Spiramycin cross the placental barrier?

A16: Yes, Spiramycin can cross the placental barrier and is found in fetal circulation, although at lower concentrations than in maternal serum. [, ] This property makes it a valuable option for treating certain infections during pregnancy, particularly toxoplasmosis. []

Q12: Has the efficacy of Spiramycin been demonstrated in animal models of infection?

A19: ** Yes, Spiramycin has shown efficacy in various animal models of infection. For instance, in a guinea pig model of Legionnaires' disease, Spiramycin demonstrated comparable efficacy to erythromycin in treating severe Legionella pneumophila infection. [] Similarly, in a rat model, Spiramycin significantly reduced brain cysts caused by Toxoplasma gondii when co-administered with metronidazole. []

Q13: Has Spiramycin been evaluated in clinical trials for the treatment of bacterial infections?

A20: While specific details of large-scale clinical trials are not provided in the abstracts, Spiramycin has been used in clinical practice for about 70 years, indicating its clinical relevance. [] Its clinical efficacy has been observed in various infections, including respiratory, ENT, urogenital, gynecological, and dental infections, highlighting its broad spectrum of activity. []

Q14: Are there any in vitro studies demonstrating the effectiveness of Spiramycin against specific bacterial pathogens?

A21: In vitro studies have shown that Spiramycin effectively inhibits the growth of various bacterial pathogens, including group A streptococci, pneumococci, Branhamella catarrhalis, and Neisseria gonorrhoeae. [] These findings support the clinical use of Spiramycin in treating infections caused by these bacteria.

Q15: Does Spiramycin effectively eliminate bacteria from the nasopharynx?

A22: Research suggests that Spiramycin reaches high concentrations in saliva, exceeding the minimum inhibitory concentrations (MICs) of several nasopharyngeal pathogens. [] This supports its potential use in eliminating bacteria from the nasopharynx and its possible role in preventing relapses of acute otitis media or treating serous otitis media. []

Q16: What are the known mechanisms of resistance to Spiramycin?

A16: Resistance to Spiramycin can be attributed to several mechanisms, including:

- Reduced drug uptake: Resistant strains may have decreased permeability to Spiramycin, limiting its intracellular accumulation. [, ]

- Modification of the ribosomal target: Mutations or modifications in the ribosomal binding site can reduce the affinity of Spiramycin for its target. [, ]

- Enzymatic inactivation: Some bacteria possess enzymes, like glycosyltransferases, that can inactivate Spiramycin by adding sugar moieties. []

Q17: Is there cross-resistance between Spiramycin and other macrolide antibiotics?

A24: Yes, cross-resistance between Spiramycin and other macrolides, like erythromycin, can occur due to shared mechanisms of resistance, such as modification of the ribosomal target. [] This emphasizes the importance of considering resistance patterns when selecting an appropriate antibiotic therapy.

Q18: Are there any specific drug delivery strategies being investigated to improve the targeting of Spiramycin?

A18: While specific targeted drug delivery strategies for Spiramycin are not discussed in the provided abstracts, researchers are constantly exploring new approaches to enhance drug delivery and target specific tissues or cells. Nanoparticle-based drug delivery systems could potentially improve Spiramycin's efficacy by enhancing its cellular uptake, prolonging its circulation time, and facilitating controlled release at the site of infection.

Q19: What analytical methods are commonly used to detect and quantify Spiramycin?

A19: Several analytical techniques are employed for Spiramycin analysis, including:

- Microbiological assay: This method utilizes the growth inhibition of susceptible bacteria to determine Spiramycin concentration. [, ]

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify Spiramycin and its components in various matrices. [, , ]

- Electrochemical methods: Cyclic voltammetry and differential pulse voltammetry have been explored as alternative methods for Spiramycin determination. []

Q20: How do factors like particle size affect the dissolution rate of Spiramycin?

A27: Micronization of Spiramycin significantly improves its dissolution rate. [] Reducing particle size increases the surface area available for dissolution, leading to faster and more complete dissolution in the gastrointestinal tract, ultimately enhancing its bioavailability. []

Q21: Does Spiramycin have any immunomodulatory effects?

A21: While not explicitly detailed in the provided abstracts, macrolide antibiotics, including Spiramycin, are known to possess immunomodulatory properties. They can influence various aspects of the immune response, including cytokine production and immune cell function. This immunomodulatory activity might contribute to their therapeutic benefits beyond their direct antimicrobial effects.

Q22: Does Spiramycin interact with drug transporters?

A29: Yes, studies suggest that Spiramycin is a substrate for drug transporters like P-glycoprotein (P-gp), breast cancer resistance protein (Bcrp), and multidrug resistance-associated protein 2 (Mrp2). [] These transporters play a crucial role in drug absorption, distribution, and excretion. The interaction of Spiramycin with these transporters can influence its tissue distribution and elimination profile. For instance, Mrp2 is identified as the primary transporter responsible for its biliary excretion in mice. []

Q23: When was Spiramycin first introduced in clinical practice?

A31: Spiramycin has been used in clinical practice for approximately 70 years, highlighting its long-standing history in treating various bacterial infections. [] Despite its extensive use, Spiramycin maintains a favorable resistance profile compared to other macrolide antibiotics, particularly against common respiratory and urogenital pathogens. []

Q24: Are there any examples of cross-disciplinary research involving Spiramycin?

A32: The study assessing the impact of Spiramycin on adipogenesis and obesity exemplifies cross-disciplinary research, bridging the fields of microbiology, pharmacology, and metabolic disorders. [] This research highlights the potential of Spiramycin to be investigated for its therapeutic benefits beyond its traditional use as an antibiotic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

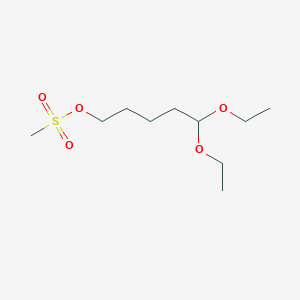

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)